2-(1-carboxyethoxy)propanoic acid
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Overview
Description
2-(1-carboxyethoxy)propanoic acid, also known as 2,2’-oxydipropionic acid, is a carboxylic acid with the molecular formula C6H10O5 and a molecular weight of 162.14 g/mol . This compound is characterized by its unique structure, which includes both carboxyl and ether functional groups. It is commonly used in various chemical and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-carboxyethoxy)propanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with carbon dioxide in the presence of a catalyst to form propylene carbonate. This intermediate is then hydrolyzed to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the conversion of propylene oxide to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-carboxyethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate salts.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The ether linkage in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylate salts, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-carboxyethoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-(1-carboxyethoxy)propanoic acid exerts its effects involves its interaction with various molecular targets. The carboxyl groups can participate in hydrogen bonding and ionic interactions, while the ether linkage can engage in dipole-dipole interactions. These interactions facilitate the compound’s reactivity and its ability to participate in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simpler carboxylic acid with similar reactivity but lacking the ether linkage.
2-hydroxypropanoic acid (lactic acid): Contains a hydroxyl group instead of an ether linkage, leading to different reactivity and applications.
2,2’-oxydiacetic acid: Another ether-containing carboxylic acid with different structural and chemical properties.
Uniqueness
2-(1-carboxyethoxy)propanoic acid is unique due to its combination of carboxyl and ether functional groups, which confer distinct reactivity and versatility compared to other similar compounds. This makes it particularly valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
19201-34-4 |
---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2-(1-carboxyethoxy)propanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3(5(7)8)11-4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10) |
InChI Key |
FBYFHODQAUBIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC(C)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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